molecular formula C13H12FN3O B6323370 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide CAS No. 925005-71-6

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide

Cat. No. B6323370
CAS RN: 925005-71-6
M. Wt: 245.25 g/mol
InChI Key: HVAGKFNSBDOINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide (6-FPM) is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic compound with a structure that is similar to that of phenethylamines, a class of compounds with known psychoactive effects. 6-FPM has been studied for its potential as a research tool to study the effects of psychotropic compounds on the central nervous system.

Mechanism of Action

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide acts as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of mood and behavior. It has been shown to activate the receptor and induce a conformational change that leads to the activation of the G-protein. This activation of the G-protein leads to the activation of downstream signaling pathways that are involved in the regulation of mood and behavior. In addition, 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been shown to be a potent inhibitor of the monoamine reuptake transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood and behavior. In addition, 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been shown to be a potent inhibitor of the monoamine reuptake transporters, which leads to an increase in the concentration of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This can lead to changes in behavior and mood. In addition, 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been shown to have a protective effect on neuronal cells, which may be due to its antioxidant properties.

Advantages and Limitations for Lab Experiments

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, which makes it easy to obtain in large quantities for experiments. In addition, it has been shown to be a potent agonist at the 5-HT2A receptor and a potent inhibitor of the monoamine reuptake transporters, which makes it a promising tool for studying the effects of psychotropic compounds on the central nervous system. However, there are some limitations to the use of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide in laboratory experiments. It is not approved for human or animal use, so experiments with 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide must be conducted in vitro or in animal models. In addition, the effects of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide on the central nervous system are not yet fully understood, so further research is needed to better understand its effects.

Future Directions

There are several potential future directions for the study of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide. One potential direction is to further study the effects of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide on the central nervous system. This could include studying the effects of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide on behavior and mood in animal models, as well as studying the molecular mechanisms by which 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide affects the central nervous system. In addition, further research could be done to investigate the potential therapeutic applications of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be done to investigate the potential side effects of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide, as well as its potential for abuse.

Synthesis Methods

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from 4-fluorophenylacetonitrile, which is a precursor to the compound. The synthesis of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide involves a three-step process that begins with the reaction of 4-fluorophenylacetonitrile with pyridine to form 4-fluorophenyl-2-methylpyridine. This intermediate is then reacted with hydrazine to form the final product, 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide. This synthesis method is relatively simple and can be easily performed in a laboratory setting.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential use as a research tool to study the effects of psychotropic compounds on the central nervous system. It has been shown to be a potent agonist at the 5-HT2A receptor, a receptor that is involved in the regulation of mood and behavior. In addition, 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been shown to be a potent inhibitor of the monoamine reuptake transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. These properties make 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide a promising tool for studying the effects of psychotropic compounds on the central nervous system.

properties

IUPAC Name

6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGKFNSBDOINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide

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